Vanadium(V) oxytriisopropoxide

Description

The exact mass of the compound Triisopropoxyvanadium(V) oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

oxovanadium;propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H8O.O.V/c3*1-3(2)4;;/h3*3-4H,1-2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUSPCDMLWUHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.CC(C)O.CC(C)O.O=[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24O4V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904393 | |

| Record name | Vanadyl triisopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Vanadium(V) triisopropoxide oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21834 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5588-84-1 | |

| Record name | Vanadium, oxotris(2-propanolato)-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium, oxotris(2-propanolato)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadyl triisopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxotris(propan-2-olato)vanadium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Vanadium(V) Oxytriisopropoxide: A Comprehensive Technical Guide

CAS Number: 5588-84-1

Synonyms: Triisopropoxyvanadium(V) oxide, VTIP, Vanadium(V) trisisopropoxide oxide, Oxotri(isopropoxo)vanadium, VO(Oi-Pr)₃[1][2]

This technical guide provides an in-depth overview of the core properties, experimental applications, and safety considerations for Vanadium(V) oxytriisopropoxide. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data presentation, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties

This compound is a versatile organovanadium compound widely utilized as a precursor in various chemical syntheses. It exists as a colorless to yellow-green or gold liquid at room temperature.[1] The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁O₄V | [1] |

| Molecular Weight | 244.20 g/mol | [2] |

| Appearance | Colorless to yellow-green or gold liquid | [1] |

| Density | 1.035 g/mL at 25 °C | |

| Boiling Point | 80-82 °C at 2 mmHg | |

| Melting Point | -11 °C | |

| Refractive Index | n20/D 1.479 | |

| Solubility | Miscible with toluene, hexane, and isopropanol. | |

| Flash Point | 45 °C (113 °F) - closed cup | |

| ⁵¹V NMR Chemical Shift | -629 ppm (relative to VOCl₃) | [3] |

Safety and Handling

This compound is a flammable liquid and is sensitive to air and moisture.[1] It should be handled in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon). Proper personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P233 (Keep container tightly closed), P240 (Ground and bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Experimental Protocols

This compound is a key precursor for the synthesis of various vanadium oxide materials and a catalyst in organic reactions.

Synthesis of V₂O₅ Thin Films via Sol-Gel Method

This protocol describes the preparation of vanadium pentoxide (V₂O₅) thin films on an Al6061 alloy substrate using a sol-gel and spin-coating technique.[4]

Materials:

-

This compound (VO(OC₃H₇)₃)

-

Isopropyl alcohol

-

Polyethylene (B3416737) glycol (PEG)

-

Al6061 alloy substrate

Procedure:

-

Dissolve 0.362 g of this compound in isopropyl alcohol.

-

Slowly add 0.05 g of polyethylene glycol to the solution while stirring.

-

Continue stirring the solution for 2 hours to form the sol.

-

Allow the sol to age overnight to undergo hydrolysis and condensation, forming a gel.

-

Clean the Al6061 substrate ultrasonically.

-

Deposit the gel onto the cleaned substrate using a spin coater at a speed of 3000 RPM for 20 minutes at room temperature.

-

Dry the coated substrate in a furnace at 40°C to remove residual solvents.

-

Anneal the film in a muffle furnace at desired temperatures (e.g., 200°C, 400°C, or 500°C) for 90 minutes.

-

Cool the samples in a desiccator.

Hydrothermal Synthesis of Vanadium Oxide Nanostructures

This protocol outlines a general procedure for synthesizing various vanadium oxide nanostructures using this compound as a precursor. The final morphology (e.g., nanotubes, nanourchins) can be controlled by adjusting reaction parameters and the templating agent.[5]

Materials:

-

This compound

-

Solvent (e.g., ethanol, water)

-

Structure-directing agent (e.g., long-chain primary amines like 1-octadecylamine)

Procedure:

-

Prepare a solution of this compound in the chosen solvent.

-

Add the structure-directing agent to the solution. The molar ratio of the precursor to the amine is a critical parameter.

-

Stir the mixture to ensure homogeneity.

-

Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to the desired temperature (e.g., 180°C) and maintain it for a specific duration (e.g., several days).

-

After the hydrothermal treatment, allow the autoclave to cool down to room temperature.

-

Collect the product by filtration or centrifugation, wash it with a suitable solvent (e.g., ethanol) to remove any unreacted precursors and templates, and dry it under vacuum.

Applications in Catalysis

This compound and its derivatives are effective catalysts for various organic transformations, most notably oxidation reactions.

Catalytic Oxidation of Alcohols

Vanadium complexes, often generated in situ from precursors like this compound, can catalyze the aerobic oxidation of alcohols to aldehydes and ketones.[6] The general catalytic cycle involves the formation of a vanadium(V) alkoxide intermediate, followed by a hydrogen transfer step to yield the oxidized product and a reduced vanadium species, which is then re-oxidized by an oxidant (e.g., O₂ or a peroxide).

Spectroscopic Data

⁵¹V Nuclear Magnetic Resonance (NMR) Spectroscopy

⁵¹V NMR is a powerful technique for characterizing vanadium-containing compounds.[3] this compound exhibits a chemical shift at approximately -629 ppm relative to the standard VOCl₃.[3] This significant upfield shift is characteristic of vanadate (B1173111) esters.

Fourier-Transform Infrared (FTIR) Spectroscopy

This guide provides a foundational understanding of this compound for its application in research and development. For specific applications, further optimization of the provided protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Vanadium(V) Oxytriisopropoxide (VTIP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Vanadium(V) oxytriisopropoxide (VTIP). VTIP, a versatile organometallic compound, serves as a crucial precursor in various scientific and industrial applications, including catalysis, materials science, and the synthesis of novel compounds with potential relevance to drug development. This document outlines its key characteristics, experimental protocols for its analysis, and visual representations of its chemical relationships and applications.

Physical and Chemical Properties

This compound is a colorless to yellow-green liquid known for its high reactivity, particularly its sensitivity to moisture.[1] It is an organovanadium compound with a central vanadium atom in the +5 oxidation state.[1] The quantitative physical and chemical properties of VTIP are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of VTIP

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₁O₄V | [1] |

| Linear Formula | OV[OCH(CH₃)₂]₃ | [1] |

| Molecular Weight | 244.20 g/mol | [1][2] |

| Appearance | Colorless to yellow-green or gold liquid | [1] |

| Melting Point | -11 to -14 °C | [1] |

| Boiling Point | 80-82 °C at 2 mmHg | [3] |

| Density | 1.035 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.479 | [3] |

| Flash Point | 45 °C (113 °F) - closed cup | [1] |

| Solubility | Decomposes in water | [4] |

Table 2: Chemical Identifiers and Safety Information for VTIP

| Identifier/Information | Value | Reference(s) |

| CAS Number | 5588-84-1 | [1][2][4] |

| EC Number | 226-997-4 | [1] |

| MDL Number | MFCD00015017 | [1] |

| InChI Key | DSGGJXAUQHKOGQ-UHFFFAOYSA-N | [3] |

| SMILES String | CC(C)O--INVALID-LINK--(OC(C)C)OC(C)C | [3] |

| Hazard Statements | H226, H315, H319, H335 | [1] |

| Signal Word | Warning |

Experimental Protocols

The characterization of VTIP and its derivatives is crucial for ensuring purity and understanding its reactivity. Below are detailed methodologies for key experiments commonly employed in the analysis of this compound.

2.1. Synthesis of VTIP

A common method for the synthesis of this compound involves the alcoholysis of vanadyl trichloride (B1173362) (VOCl₃) with isopropanol.

-

Reaction: VOCl₃ + 3(CH₃)₂CHOH → VO(OCH(CH₃)₂)₃ + 3HCl

-

Procedure: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reactants and products.[1] Isopropanol is added dropwise to a solution of vanadyl trichloride in a non-polar solvent, such as pentane, at a controlled temperature. The reaction mixture is then stirred until the evolution of HCl gas ceases. The product is subsequently isolated and purified by distillation under reduced pressure.[3]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and purity of VTIP. ⁵¹V NMR is particularly informative for vanadium compounds.

-

⁵¹V NMR: The chemical shift of the vanadium nucleus is highly sensitive to its coordination environment and oxidation state.[5] For VTIP, a sharp signal is expected in the characteristic region for V(V) species. Spectra are typically acquired in a non-coordinating solvent like benzene-d₆.[6]

-

¹H and ¹³C NMR: These spectra are used to confirm the presence of the isopropoxide ligands. The expected signals would correspond to the methine and methyl protons and carbons of the isopropoxy groups.[7]

2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of the V=O and V-O-C bonds in VTIP.

-

Procedure: A thin film of the liquid sample is placed between two KBr or NaCl plates and the spectrum is recorded. The spectrum of VTIP is characterized by a strong absorption band corresponding to the V=O stretching vibration, typically observed around 1000 cm⁻¹.[8][9] The V-O-C stretching vibrations are also observable at lower wavenumbers.[9]

2.4. Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of VTIP.

-

Procedure: A small sample of VTIP is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). TGA measures the change in mass as a function of temperature, providing information on decomposition temperatures and the nature of the decomposition products.[10] DSC measures the heat flow to or from the sample as a function of temperature, revealing information about phase transitions such as melting and boiling.[11][12]

Visualizations

3.1. Logical Relationship of VTIP Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of VTIP to its characterization using various analytical techniques.

3.2. Application Pathway in Materials Science

This diagram shows how VTIP is utilized as a precursor in common material synthesis techniques to produce vanadium-based materials with various applications.

Relevance to Drug Development

While VTIP does not have direct biological signaling pathways, its utility in the synthesis of advanced materials and complex molecules makes it relevant to the drug development industry. Vanadium compounds, in general, have been investigated for their therapeutic potential, including insulin-mimetic and anti-cancer properties.[13][14] VTIP can be employed as a catalyst or precursor in the synthesis of:

-

Novel Organic Compounds: As a catalyst in oxidation reactions, VTIP can facilitate the synthesis of complex organic molecules that may serve as new drug candidates or intermediates.[1]

-

Biocompatible Coatings: Vanadium oxide thin films, produced from VTIP, can be used to coat medical implants and devices to improve their biocompatibility and performance.[4]

-

Drug Delivery Systems: Vanadia-based nanomaterials, synthesized using VTIP, could be explored as carriers for targeted drug delivery.

This technical guide provides a foundational understanding of this compound for professionals in research and development. The data and protocols presented herein are intended to support further innovation and application of this versatile compound.

References

- 1. This compound | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]

- 2. scbt.com [scbt.com]

- 3. This compound 5588-84-1 [sigmaaldrich.com]

- 4. ProChem, Inc. Vanadium (V) Triisopropoxide Oxide - High-Purity Precursor for Catalysts [prochemonline.com]

- 5. (V) Vanadium NMR [chem.ch.huji.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Potential use of vanadium compounds in therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vanadium compounds in medicine - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Molecular Structure of Vanadium(V) Oxytriisopropoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Vanadium(V) oxytriisopropoxide, also known as triisopropoxyvanadium(V) oxide or VTIP, is an organometallic compound where a central vanadium(V) atom is coordinated to one oxo ligand and three isopropoxide ligands.[1] It is a volatile, colorless to pale yellow liquid at room temperature, which makes it a crucial precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for creating vanadium-based thin films and catalysts.[2] Understanding its molecular structure is paramount for controlling these deposition processes and for predicting its reactivity in various chemical syntheses. Due to its physical state, direct single-crystal X-ray diffraction of monomeric VO(O-i-Pr)₃ has not been reported. Therefore, its structural elucidation relies on a combination of gas-phase experimental techniques, spectroscopic analysis, and computational modeling.

Molecular Structure

The molecular structure of this compound can be considered in two primary forms: a monomeric structure, which is expected to be prevalent in the gas phase, and a dimeric or oligomeric structure, which is likely to be present in the condensed (liquid and solid) phases. This tendency to oligomerize is a common feature of metal alkoxides.

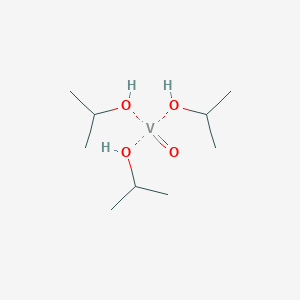

Monomeric Structure (Gas Phase)

In the gas phase, this compound is presumed to exist as a monomer with a distorted tetrahedral geometry around the central vanadium atom. The vanadium is coordinated to the terminal oxo group and the oxygen atoms of the three isopropoxide ligands.

Table 1: Predicted Geometric Parameters of Monomeric VO(O-i-Pr)₃ from DFT Calculations

| Parameter | Value |

| Bond Lengths (Å) | |

| V=O | 1.57 - 1.60 |

| V-O (isopropoxide) | 1.78 - 1.82 |

| Bond Angles (°) | |

| O=V-O (isopropoxide) | 112 - 115 |

| O-V-O (isopropoxide) | 103 - 106 |

Note: The values in this table are based on typical bond lengths and angles for similar vanadyl complexes as determined by DFT calculations and may vary depending on the specific computational method and basis set used.

Dimeric Structure (Condensed Phase Model)

In the absence of a crystal structure for this compound, the crystal structure of the closely related methyl vanadate, [VO(OCH₃)₃]₂, serves as an excellent model for the dimeric form that likely exists in the liquid or solid state.[1] The structure consists of two vanadium atoms bridged by two methoxide (B1231860) groups, with each vanadium atom also bonded to a terminal oxo group and two terminal methoxide groups. This arrangement results in a five-coordinate, distorted trigonal bipyramidal geometry around each vanadium atom.

Table 2: Experimental Geometric Parameters of Dimeric Methyl Vanadate, [VO(OCH₃)₃]₂

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| V=O (terminal) | 1.54 |

| V-O (terminal methoxide) | 1.76 |

| V-O (bridging methoxide) | 1.95, 2.07 |

| Bond Angles (°) | |

| O=V-O (terminal methoxide) | 105.5 |

| O=V-O (bridging methoxide) | 99.5, 154.5 |

| O (terminal)-V-O (terminal) | 119.5 |

| O (terminal)-V-O (bridging) | 85.0, 90.0, 126.0 |

| O (bridging)-V-O (bridging) | 75.0 |

| V-O-V (bridging) | 105.0 |

Source: Caughlan, C. N., Smith, H. M., & Watenpaugh, K. (1966). The Crystal and Molecular Structure of Methyl Vanadate, VO(OCH3)3. Inorganic Chemistry, 5(12), 2131-2134.[1]

Visualization of Molecular Structures

The following diagrams, generated using the DOT language, illustrate the proposed monomeric and the experimentally determined dimeric structures.

Caption: Proposed monomeric structure of VO(O-i-Pr)₃.

Caption: Dimeric structure of [VO(OCH₃)₃]₂.

Experimental Protocols for Structural Determination

The determination of the molecular structure of volatile and potentially oligomeric compounds like this compound requires a combination of techniques.

Single-Crystal X-ray Diffraction (for solid-state structure)

-

Crystal Growth: For compounds that are liquid at room temperature, crystallization is typically achieved by slow cooling of the neat liquid or a concentrated solution in an inert solvent (e.g., pentane, hexane) to low temperatures (e.g., -20 to -80 °C) until suitable single crystals form.

-

Data Collection: A single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-150 K) to maintain its crystalline state and minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.

Gas-Phase Electron Diffraction (for gas-phase structure)

-

Sample Introduction: The volatile liquid sample is placed in a reservoir connected to a nozzle. The sample is heated to achieve a sufficient vapor pressure (typically 0.1 - 10 mbar) and introduced into a high-vacuum diffraction chamber as a molecular jet.[3]

-

Electron Beam Interaction: A high-energy electron beam (typically 40-60 keV) is passed through the molecular jet, perpendicular to the gas flow. The electrons are scattered by the molecules.

-

Data Acquisition: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (e.g., a photographic plate or a CCD camera). To enhance the weaker, high-angle scattering, a rotating sector is often placed in front of the detector.

-

Data Analysis: The diffraction pattern is converted into a one-dimensional intensity curve as a function of the scattering angle. The molecular scattering component is extracted and, through Fourier transform, a radial distribution curve is generated. This curve provides information about the internuclear distances within the molecule. The final structure is determined by fitting a theoretical model of the molecule to the experimental data.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁵¹V NMR is a highly sensitive technique for probing the local environment of the vanadium nucleus.[4] The chemical shift is indicative of the coordination number and the nature of the ligands. In solution, the presence of multiple species (monomer, dimer, etc.) in equilibrium can often be detected by the presence of multiple resonances or by concentration-dependent chemical shifts. ¹H and ¹³C NMR provide information on the organic isopropoxide ligands.

-

Vibrational Spectroscopy (IR and Raman): Infrared and Raman spectroscopy are used to identify the characteristic vibrational modes of the molecule. The strong V=O stretching vibration is typically observed in the 950-1050 cm⁻¹ region in the IR and Raman spectra. The V-O single bond stretches of the isopropoxide ligands appear at lower frequencies. The number and position of these bands can provide insights into the symmetry and aggregation state of the molecule.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for determining the molecular structure of a compound like this compound.

Caption: Workflow for structural elucidation.

Conclusion

The molecular structure of this compound is best described as a distorted tetrahedron in its monomeric, gas-phase form and is likely to exist as a five-coordinate, dimeric species in the condensed phase, analogous to its methyl counterpart. A comprehensive understanding of its structure requires a multi-faceted approach, combining spectroscopic methods, gas-phase diffraction techniques for the volatile monomer, and single-crystal X-ray diffraction for a solid-state model, all supported by theoretical calculations. This detailed structural knowledge is fundamental for its application in materials science and catalysis.

References

An In-depth Technical Guide to the Synthesis of Triisopropoxyvanadium(V) Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for triisopropoxyvanadium(V) oxide, a versatile precursor and catalyst in various chemical transformations. The information presented herein is intended for a technical audience and details established experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Triisopropoxyvanadium(V) oxide, with the chemical formula VO(O-i-Pr)₃, is an organometallic compound where vanadium is in its +5 oxidation state.[1] It is a colorless to yellow-green or gold liquid that is sensitive to air and moisture, necessitating handling and storage under inert conditions.[1] This compound serves as a crucial building block in the synthesis of neutral oxovanadium complexes and is utilized as a catalyst or catalyst precursor in numerous chemical reactions, including oxidation and polymerization.[2][3] Furthermore, it is a key precursor in the thermal atomic layer deposition (ALD) of vanadium pentoxide thin films for applications in electronics and energy storage.[2][4]

Synthesis Routes

Two primary synthesis routes for triisopropoxyvanadium(V) oxide are prominently described in the literature: the alcoholysis of a vanadium halide precursor and the reaction of vanadium pentoxide with isopropanol (B130326).

Alcoholysis of Vanadyl Trichloride (B1173362)

The most common and direct method for the preparation of triisopropoxyvanadium(V) oxide is the alcoholysis of vanadyl trichloride (VOCl₃) with isopropanol.[5] The reaction proceeds with the substitution of the chloro ligands with isopropoxy groups, liberating hydrogen chloride as a byproduct. To drive the reaction to completion and to neutralize the evolved HCl, a proton acceptor is often employed.

From Vanadium Pentoxide

An alternative route involves the reaction of vanadium pentoxide (V₂O₅) with an excess of isopropanol, typically in a solvent such as benzene (B151609).[4] This method requires heating to facilitate the reaction and is followed by purification to isolate the desired product.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of triisopropoxyvanadium(V) oxide.

Protocol 1: Synthesis from Vanadium Trichloride

This protocol is adapted from a general procedure for the synthesis of vanadium alkoxides.[6]

Materials:

-

Vanadium trichloride (VCl₃)

-

Anhydrous isopropanol

-

Anhydrous solvent (e.g., benzene or toluene)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Schlenk line or glove box for inert atmosphere operations

-

Distillation apparatus for purification

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 0.25 g of vanadium trichloride.

-

To the flask, add 25 mL of anhydrous isopropanol.

-

The reaction mixture is heated to reflux at 82°C with continuous stirring for six hours under an inert atmosphere.[6]

-

After the reflux period, the reaction mixture is cooled to room temperature.

-

The solvent and excess isopropanol are removed under reduced pressure.

-

The crude product is then purified by vacuum distillation.[4]

Protocol 2: Synthesis from Vanadium Pentoxide

This protocol is based on information for the preparation of vanadium alkoxides from V₂O₅.[4]

Materials:

-

Vanadium pentoxide (V₂O₅)

-

Anhydrous isopropanol

-

Anhydrous benzene

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Reaction flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Apparatus for distillation under reduced pressure

Procedure:

-

In a reaction flask, suspend vanadium pentoxide in anhydrous benzene.

-

Add an excess of anhydrous isopropanol to the suspension.

-

The mixture is heated under reflux in a stringently anhydrous environment.[4]

-

The reaction progress can be monitored by the dissolution of the solid V₂O₅.

-

Upon completion, the reaction mixture is filtered to remove any unreacted starting material.

-

The solvent and excess alcohol are removed from the filtrate by distillation.

-

The resulting crude triisopropoxyvanadium(V) oxide is purified by vacuum distillation at approximately 90°C/0.5 mmHg.[4]

Data Presentation

The following tables summarize the quantitative data for triisopropoxyvanadium(V) oxide.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₂₁O₄V[4] |

| Molecular Weight | 244.2 g/mol [4] |

| Appearance | Colorless to yellow-green to gold or orange liquid[4] |

| Melting Point | -11 °C[4] |

| Boiling Point | 80-82 °C at 2 mmHg[4] |

| Density | 1.035 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.479[4] |

| Solubility | Miscible with toluene, hexane, and isopropanol[4] |

| Sensitivity | Moisture sensitive[4] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks |

| FTIR (cm⁻¹) | 1161.07, 1128.28, 999.06, 950.84, 815.83[6] |

| ¹H NMR (ppm) | 1.2, 1.4, 4.3, 5.5[7] |

| ¹³C NMR (ppm) | 23, 67, 85[7] |

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and purification of triisopropoxyvanadium(V) oxide.

Caption: General workflow for the synthesis of triisopropoxyvanadium(V) oxide.

References

- 1. Vanadium(V) oxytriisopropoxide | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]

- 2. ProChem, Inc. Vanadium (V) Triisopropoxide Oxide - High-Purity Precursor for Catalysts [prochemonline.com]

- 3. Page loading... [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. Vanadyl isopropoxide - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. DSpace [repository.kaust.edu.sa]

An In-depth Technical Guide to the 51V NMR Chemical Shift of Vanadium(V) Oxytriisopropoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the 51V Nuclear Magnetic Resonance (NMR) chemical shift of Vanadium(V) oxytriisopropoxide, a key parameter in the characterization of this and related vanadium compounds. This document outlines the reported chemical shift values, a representative experimental protocol for its determination, and a logical workflow for the analysis.

Introduction to 51V NMR Spectroscopy

Vanadium-51 NMR spectroscopy is a powerful analytical technique for the characterization of vanadium-containing compounds.[1] The 51V nucleus, with a natural abundance of 99.75%, is highly receptive to NMR analysis.[1] Although it is a quadrupolar nucleus (I = 7/2), the quadrupole moment is relatively small, often resulting in reasonably sharp resonance signals for symmetric molecules in solution.[1][2] The chemical shift of 51V is highly sensitive to the electronic environment and coordination geometry of the vanadium center, spanning a wide range which allows for detailed structural elucidation.

51V NMR Chemical Shift Data for this compound

The chemical shift of this compound (VO(O-i-Pr)3) has been reported in the literature. The observed variations in the chemical shift can be attributed to differences in solvents, concentration, and referencing standards. All chemical shifts are reported relative to the external standard neat vanadium oxytrichloride (VOCl3), which is set to 0 ppm.[1][3][4]

| Compound | Chemical Shift (δ) in ppm | Solvent | Reference |

| This compound | -629 | Not Specified | VOCl3 |

| This compound | -641 | Benzene-d6 (B120219) | VOCl3 |

Table 1: Reported 51V NMR Chemical Shifts for this compound.

Experimental Protocol: A Representative Methodology

While a specific, detailed experimental protocol for this compound is not extensively documented in the provided search results, a representative procedure can be constructed based on general practices for 51V NMR spectroscopy of air- and moisture-sensitive vanadium compounds.

3.1. Sample Preparation

This compound is sensitive to moisture. Therefore, all sample manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Solvent Selection : A dry, deuterated, non-coordinating solvent such as benzene-d6 or toluene-d8 (B116792) is recommended.

-

Sample Concentration : Prepare a solution of this compound with a concentration typically in the range of 10-50 mM.

-

NMR Tube : Use a clean, dry 5 mm NMR tube. For prolonged or sensitive experiments, a J. Young valve NMR tube is recommended to maintain an inert atmosphere.

-

Reference Standard : An external reference of neat VOCl3 in a sealed capillary is typically used. The capillary is placed inside the NMR tube with the sample solution.

3.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are representative for acquiring a 51V NMR spectrum on a standard NMR spectrometer.

| Parameter | Value | Rationale |

| Spectrometer Frequency | 79.0 MHz to 131.5 MHz | Dependent on the magnetic field strength of the instrument.[3] |

| Pulse Program | Simple one-pulse experiment | Sufficient for acquiring a standard 1D spectrum. |

| Pulse Width (90°) | Typically 30-45 µs | Should be calibrated for the specific probe and sample.[3] |

| Spectral Width | 100,000 Hz | To cover the wide chemical shift range of 51V.[3] |

| Acquisition Time | ~0.1 s | A shorter acquisition time is often sufficient due to the relatively broad lines. |

| Relaxation Delay | 10-50 ms | A short delay can be used due to the efficient quadrupolar relaxation.[3] |

| Number of Scans | 1,000 - 200,000 | Dependent on the sample concentration; more scans may be needed for dilute samples.[3] |

| Temperature | Room Temperature (298 K) | Should be controlled and reported. |

| Referencing | External neat VOCl3 (0 ppm) | The standard reference for 51V NMR.[3][4] |

3.3. Data Processing

-

Fourier Transformation : Apply an exponential multiplication with a line broadening factor (e.g., 50-100 Hz) to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction : Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Chemical Shift Referencing : Reference the spectrum to the external VOCl3 standard at 0 ppm.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the 51V NMR chemical shift of this compound.

Caption: Workflow for 51V NMR analysis of this compound.

Factors Influencing the 51V Chemical Shift

The chemical shift of this compound is influenced by several factors:

-

Ligand Electronegativity : The isopropoxide ligands are less electronegative than chloride, leading to a more shielded (more negative) chemical shift compared to VOCl3.

-

Coordination Number and Geometry : this compound adopts a tetrahedral geometry around the vanadium center, which is a key determinant of its chemical shift.

-

Solvent Effects : While often considered non-coordinating, solvents can weakly interact with the vanadium center, causing slight variations in the observed chemical shift.

This guide provides a comprehensive overview for researchers and professionals working with this compound, enabling accurate and reproducible 51V NMR analysis.

References

Vanadium(V) Oxytriisopropoxide: A Technical Guide to its Reactivity with Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium(V) oxytriisopropoxide, with the chemical formula VO(O-iPr)₃, is a highly reactive organometallic compound that serves as a versatile precursor in various chemical syntheses.[1] Its utility is particularly pronounced in the formation of vanadium oxides, catalytic applications, and in the synthesis of complex organic molecules.[1] The central vanadium atom in this compound is in a +5 oxidation state, making it a strong electrophile and susceptible to nucleophilic attack, especially by protic solvents. This technical guide provides an in-depth exploration of the reactivity of this compound with various protic solvents, focusing on the underlying reaction mechanisms, product characterization, and experimental considerations.

This compound is a colorless to yellow-green liquid that is sensitive to air and moisture, necessitating its storage under inert conditions to maintain its reactivity.[1] Its molecular structure consists of a central vanadium atom double-bonded to an oxygen atom (a vanadyl group, V=O) and single-bonded to three isopropoxide ligands.

Core Reactivity with Protic Solvents: Hydrolysis and Alcoholysis

The fundamental reaction of this compound with protic solvents (H-X, where X can be OH, OR', OOCR', etc.) is a nucleophilic substitution at the electrophilic vanadium center. This process can be broadly categorized into hydrolysis (reaction with water) and alcoholysis (reaction with alcohols). These reactions are the initial and crucial steps in the sol-gel synthesis of vanadium oxides.[2][3][4][5][6]

The general mechanism involves the protonation of an isopropoxide ligand by the protic solvent, followed by the coordination of the nucleophilic part of the solvent to the vanadium center. This leads to the elimination of isopropanol (B130326) and the formation of a new vanadium-solvent bond.

Hydrolysis: The Gateway to Vanadium Oxides

The reaction of this compound with water is a rapid process that leads to the formation of vanadium hydroxides and subsequently, through condensation reactions, to the formation of vanadium oxides. The overall reaction can be represented as:

2VO(O-iPr)₃ + 3H₂O → V₂O₅ + 6HO-iPr

This reaction proceeds in a stepwise manner, involving hydrolysis and condensation.

-

Hydrolysis: The isopropoxide ligands are sequentially replaced by hydroxyl groups. VO(O-iPr)₃ + H₂O ⇌ VO(O-iPr)₂(OH) + HO-iPr VO(O-iPr)₂(OH) + H₂O ⇌ VO(O-iPr)(OH)₂ + HO-iPr VO(O-iPr)(OH)₂ + H₂O ⇌ VO(OH)₃ + HO-iPr

-

Condensation: The newly formed hydroxyl groups can react with each other or with remaining isopropoxide groups to form V-O-V bridges. This process can occur via two primary mechanisms:

-

Olation: A hydroxyl group from one vanadium center reacts with a protonated hydroxyl group or a labile ligand on another vanadium center, eliminating water.

-

Oxolation: Two hydroxyl groups react to form a V-O-V bridge and a water molecule.

-

The extent of hydrolysis and condensation is controlled by the hydrolysis ratio (molar ratio of water to alkoxide), pH, temperature, and the solvent used.[3]

Experimental Protocol: Synthesis of Vanadium Pentoxide Xerogel via Hydrolysis of this compound

This protocol describes a typical sol-gel synthesis of vanadium pentoxide xerogel.

Materials:

-

This compound (VO(O-iPr)₃)

-

Isopropanol (anhydrous)

-

Deionized water

-

Acetylacetone (B45752) (optional, as a chelating agent to control reactivity)

Procedure:

-

A solution of this compound in anhydrous isopropanol is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

A separate solution of deionized water in isopropanol is prepared. The molar ratio of water to the vanadium precursor is a critical parameter and is typically varied to control the properties of the final material.

-

The water/isopropanol solution is added dropwise to the vigorously stirred vanadium precursor solution at room temperature.

-

If used, acetylacetone can be added to the vanadium precursor solution prior to the addition of water to stabilize the precursor and moderate the hydrolysis rate.

-

Upon addition of water, the solution will gradually change color and viscosity as hydrolysis and condensation reactions proceed, leading to the formation of a sol and eventually a gel.

-

The gel is aged for a specific period (e.g., 24-48 hours) at room temperature to allow for the completion of the condensation process.

-

The aged gel is then dried under controlled conditions (e.g., in an oven at a specific temperature, typically below 100°C) to remove the solvent and byproducts, resulting in a vanadium pentoxide xerogel.

Characterization:

-

FTIR Spectroscopy: To monitor the disappearance of C-H and C-O bands from the isopropoxide groups and the appearance of V=O and V-O-V vibrational modes.

-

XRD (X-ray Diffraction): To determine the crystalline or amorphous nature of the resulting vanadium oxide.

-

SEM/TEM (Scanning/Transmission Electron Microscopy): To analyze the morphology of the xerogel.

Alcoholysis: Ligand Exchange and Formation of New Alkoxides

When this compound is reacted with other alcohols (R'OH), a ligand exchange reaction, known as alcoholysis or transesterification, occurs.

VO(O-iPr)₃ + 3R'OH ⇌ VO(OR')₃ + 3HO-iPr

This equilibrium reaction is driven by the relative boiling points and steric bulk of the alcohols. The use of an excess of the new alcohol or the removal of the liberated isopropanol (e.g., by distillation) can shift the equilibrium towards the formation of the new vanadium alkoxide.

The reactivity of alcohols in alcoholysis reactions generally follows the order: primary > secondary > tertiary. This trend is primarily due to steric hindrance around the hydroxyl group, which affects its ability to approach and coordinate to the vanadium center.

| Alcohol Type | Example | Relative Reactivity | Products |

| Primary | Methanol, Ethanol (B145695) | High | VO(OCH₃)₃, VO(OCH₂CH₃)₃ |

| Secondary | Isopropanol | (Reference) | No net reaction (exchange) |

| Tertiary | tert-Butanol | Low | Incomplete substitution is common |

Table 1: Reactivity of this compound with Different Classes of Alcohols.

Experimental Protocol: Alcoholysis of this compound with Ethanol

This protocol describes the synthesis of Vanadium(V) oxytriethoxide.

Materials:

-

This compound (VO(O-iPr)₃)

-

Ethanol (anhydrous, absolute)

-

Toluene (B28343) (anhydrous)

Procedure:

-

This compound is dissolved in anhydrous toluene under an inert atmosphere.

-

A stoichiometric excess of anhydrous ethanol is added to the solution.

-

The reaction mixture is heated to reflux to facilitate the alcohol exchange.

-

The isopropanol formed during the reaction is removed by distillation, often as an azeotrope with the solvent, to drive the reaction to completion.

-

The progress of the reaction can be monitored by techniques such as ¹H NMR by observing the disappearance of the isopropoxide signals and the appearance of the ethoxide signals.

-

After the reaction is complete, the excess solvent and ethanol are removed under vacuum to yield the Vanadium(V) oxytriethoxide product.

Characterization:

-

¹H and ¹³C NMR Spectroscopy: To confirm the complete exchange of the alkoxide ligands.

-

⁵¹V NMR Spectroscopy: The chemical shift of the vanadium nucleus is sensitive to the nature of the coordinated alkoxide groups.

-

FTIR Spectroscopy: To observe the characteristic vibrational modes of the new alkoxide ligands.

Reactivity with Other Protic Solvents

Carboxylic Acids

This compound reacts with carboxylic acids (R'COOH) to form vanadyl carboxylates. This reaction also proceeds via the protonation of the isopropoxide ligand and coordination of the carboxylate anion.

VO(O-iPr)₃ + 3R'COOH → VO(OOCR')₃ + 3HO-iPr

The reaction is typically vigorous and exothermic. The resulting vanadyl carboxylates can be monomeric or can form polymeric structures depending on the nature of the carboxylic acid and the reaction conditions.

Characterization of Reaction Products

Several spectroscopic techniques are crucial for elucidating the structures of the products formed from the reaction of this compound with protic solvents.

| Technique | Information Obtained |

| ⁵¹V NMR Spectroscopy | Provides information about the coordination environment and oxidation state of the vanadium center. The chemical shift is highly sensitive to the nature of the ligands. |

| ¹H and ¹³C NMR Spectroscopy | Used to identify the organic ligands (alkoxides, carboxylates) and to monitor the progress of ligand exchange reactions. |

| FTIR and Raman Spectroscopy | Vibrational spectroscopy is used to identify characteristic functional groups, such as the V=O stretch (typically around 950-1050 cm⁻¹), V-O-C stretches, and V-O-V bridges. |

| Mass Spectrometry | Can be used to determine the molecular weight and fragmentation patterns of the resulting vanadium complexes. |

Table 2: Spectroscopic Techniques for Characterization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a typical experimental workflow for studying the reactivity of this compound.

Figure 1: General reaction pathway for the hydrolysis and condensation of this compound.

Figure 2: Logical workflow for the alcoholysis of this compound.

Figure 3: A typical experimental workflow for studying the reactivity of this compound.

Conclusion

This compound exhibits a rich and synthetically useful reactivity with protic solvents. The primary reactions of hydrolysis and alcoholysis provide access to a wide range of vanadium-containing compounds, from simple alkoxides to complex vanadium oxide networks. A thorough understanding of the reaction mechanisms and the influence of experimental parameters is essential for controlling the outcome of these reactions and for designing novel materials and catalysts. The experimental protocols and characterization techniques outlined in this guide provide a framework for researchers and scientists to explore and harness the reactivity of this versatile vanadium precursor.

References

An In-depth Technical Guide on the Core Basic Hydrolysis Mechanism of Vanadium(V) Oxytriisopropoxide (VO(OiPr)3)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanadium(V) oxytriisopropoxide, VO(OiPr)3, is a versatile precursor in the synthesis of various vanadium-based materials, including catalysts and advanced materials for energy storage. Its utility largely stems from its reactivity towards hydrolysis and condensation, which forms the basis of the sol-gel process. This guide provides a detailed examination of the core mechanism of the basic hydrolysis of VO(OiPr)3, a critical process for controlling the morphology and properties of the resulting vanadium oxide materials. While the general principles of metal alkoxide hydrolysis are well-established, this document focuses on the specific case of VO(OiPr)3 under basic conditions, drawing from available literature and established chemical principles.

Core Hydrolysis and Condensation Mechanisms

The conversion of VO(OiPr)3 to vanadium oxides via the sol-gel process involves two primary reactions: hydrolysis and condensation. Under basic conditions, these reactions are catalyzed by the hydroxide (B78521) ion (OH-), which plays a crucial role as a nucleophile.

Basic Hydrolysis of VO(OiPr)3

The hydrolysis of VO(OiPr)3 under basic conditions is initiated by the nucleophilic attack of a hydroxide ion on the electron-deficient vanadium center. This process occurs in a stepwise manner, with the sequential replacement of isopropoxide (-OiPr) groups with hydroxyl (-OH) groups.

Step 1: First Hydrolysis

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the vanadium atom of the VO(OiPr)3 molecule. This forms a pentacoordinate intermediate, which then eliminates an isopropoxide ion to yield the first hydrolysis product and regenerates the hydroxide catalyst in the presence of water.

VO(OiPr)3 + OH- ⇌ [VO(OiPr)3(OH)]- [VO(OiPr)3(OH)]- → VO(OiPr)2(OH) + -OiPr -OiPr + H2O ⇌ iPrOH + OH-

Step 2 & 3: Subsequent Hydrolysis

The partially hydrolyzed species, VO(OiPr)2(OH) and subsequently VO(OiPr)(OH)2, are also susceptible to further nucleophilic attack by hydroxide ions, leading to the replacement of the remaining isopropoxide groups.

VO(OiPr)2(OH) + OH- ⇌ [VO(OiPr)2(OH)2]- → VO(OiPr)(OH)2 + -OiPr VO(OiPr)(OH)2 + OH- ⇌ [VO(OiPr)(OH)3]- → VO(OH)3 + -OiPr

The fully hydrolyzed product is vanadic acid, VO(OH)3. The overall hydrolysis reaction can be summarized as:

VO(OiPr)3 + 3H2O --(OH-)--> VO(OH)3 + 3iPrOH

Condensation Reactions

Following hydrolysis, the resulting hydroxylated vanadium species undergo condensation reactions to form V-O-V bridges, leading to the formation of polyvanadate species and ultimately vanadium pentoxide (V2O5) gel. There are two primary condensation pathways:

-

Oxolation: Reaction between two hydroxyl groups to form a V-O-V bridge and a water molecule. (iPrO)2V-OH + HO-V(OiPr)2 → (iPrO)2V-O-V(OiPr)2 + H2O

-

Alcoxolation: Reaction between a hydroxyl group and an alkoxide group to form a V-O-V bridge and an alcohol molecule. (iPrO)2V-OH + iPrO-V(OiPr)2 → (iPrO)2V-O-V(OiPr)2 + iPrOH

Under basic conditions, the deprotonation of the V-OH groups to form V-O- species is favored, which are more powerful nucleophiles than V-OH. This enhances the rate of condensation reactions. The condensation process continues, leading to the growth of larger polymeric networks and eventually gelation.

Data Presentation

Quantitative kinetic data for the basic hydrolysis of VO(OiPr)3 is not extensively reported in the literature. However, qualitative observations and data from related systems allow for a general understanding of the reaction progress. The following tables summarize the expected trends and the types of data that are typically collected to characterize this process.

| Parameter | Expected Trend under Basic Conditions | Rationale |

| Rate of Hydrolysis | Increases with increasing [OH-] | Hydroxide acts as a catalyst, increasing the rate of nucleophilic attack. |

| Rate of Condensation | Increases with increasing [OH-] | Formation of more nucleophilic V-O- species accelerates condensation. |

| Gelation Time | Decreases with increasing [OH-] and water content | Faster hydrolysis and condensation rates lead to quicker formation of the gel network. |

| Spectroscopic Technique | Key Observables for Monitoring Hydrolysis |

| 1H NMR | Decrease in the intensity of the methine proton signal of the isopropoxide group. Appearance and increase in the intensity of the isopropanol (B130326) methine proton signal. |

| 17O NMR | Changes in the chemical shifts corresponding to the V=O and V-O-C environments as hydrolysis proceeds. |

| FTIR | Decrease in the intensity of C-O stretching vibrations of the isopropoxide groups. Appearance and growth of a broad O-H stretching band from V-OH groups and water. Changes in the V=O stretching frequency. |

| Raman | Changes in the vibrational modes associated with the V=O and V-O-C bonds. |

Experimental Protocols

The following are detailed methodologies for key experiments to study the basic hydrolysis mechanism of VO(OiPr)3.

In-situ 1H NMR Spectroscopy for Monitoring Hydrolysis Kinetics

Objective: To monitor the rate of disappearance of VO(OiPr)3 and the appearance of isopropanol in real-time.

Materials:

-

This compound (VO(OiPr)3)

-

Anhydrous solvent (e.g., d8-THF, C6D6)

-

Deuterated water (D2O)

-

Base catalyst solution in D2O (e.g., NaOD in D2O)

-

Internal standard (e.g., tetramethylsilane (B1202638) - TMS)

-

NMR tubes

Procedure:

-

Prepare a stock solution of VO(OiPr)3 in the chosen anhydrous deuterated solvent in a glovebox to prevent premature hydrolysis.

-

In an NMR tube, place a known amount of the VO(OiPr)3 stock solution and the internal standard.

-

Acquire an initial 1H NMR spectrum (t=0) to determine the initial concentration of VO(OiPr)3.

-

Inject a known amount of the basic D2O solution into the NMR tube, cap it, and shake vigorously to initiate the reaction.

-

Immediately place the NMR tube in the NMR spectrometer and begin acquiring spectra at regular time intervals.

-

Process the spectra and integrate the characteristic signals for the methine protons of the isopropoxide groups in VO(OiPr)3 and the formed isopropanol.

-

Plot the concentration of VO(OiPr)3 versus time to determine the reaction rate and order.

In-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To observe the changes in vibrational modes of the vanadium species during hydrolysis.

Materials:

-

This compound (VO(OiPr)3)

-

Anhydrous isopropanol

-

Aqueous base solution (e.g., NaOH in H2O)

-

ATR-FTIR spectrometer with a suitable crystal (e.g., Diamond or ZnSe)

Procedure:

-

Record a background spectrum of the clean and dry ATR crystal.

-

Prepare a solution of VO(OiPr)3 in anhydrous isopropanol.

-

Deposit a thin film of the VO(OiPr)3 solution onto the ATR crystal and allow the solvent to evaporate, leaving a film of the precursor.

-

Record the initial spectrum of the VO(OiPr)3 film.

-

Introduce the aqueous base solution into the ATR cell, ensuring it covers the precursor film.

-

Immediately start collecting FTIR spectra at regular time intervals.

-

Analyze the spectral changes, focusing on the disappearance of C-O and V-O-C stretching bands of the alkoxide and the appearance of the broad O-H stretching band of hydroxyl groups and water, as well as shifts in the V=O stretching band.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key mechanistic pathways and experimental workflows.

Caption: Proposed mechanism for the basic hydrolysis and condensation of VO(OiPr)₃.

Caption: Experimental workflow for in-situ NMR monitoring of hydrolysis.

Caption: Logical relationships of factors influencing the hydrolysis-condensation process.

A Technical Guide to High-Purity Vanadium(V) Oxytriisopropoxide for Researchers and Drug Development Professionals

Introduction: Vanadium(V) oxytriisopropoxide, a versatile organometallic compound, is gaining significant traction in advanced research and pharmaceutical development. Its utility as a precursor for novel materials and as a catalyst in sophisticated organic synthesis makes it a compound of high interest. This technical guide provides an in-depth overview of high-purity this compound, its key suppliers, material specifications, relevant experimental protocols, and its role in critical cellular signaling pathways.

Key Suppliers and Material Specifications

High-purity this compound is available from a select number of specialized chemical suppliers. The quality and purity of the compound are paramount for reproducible and reliable results in research and development. Below is a comparative table of specifications from prominent suppliers.

| Supplier | Product Name | Purity/Assay | Appearance | Molecular Formula | CAS Number |

| ProChem, Inc. | Vanadium (V) Triisopropoxide Oxide | High-Purity | Colorless liquid | VO(OC₃H₇)₃ | 5588-84-1 |

| Ereztech | This compound | ≥98% | Colorless to yellow-green or gold liquid | C₉H₂₁O₄V | 5588-84-1 |

| Sigma-Aldrich (Merck) | This compound | V, 20.3-21.4% (titration) | Liquid | OV(OCH(CH₃)₂)₃ | 5588-84-1 |

| Santa Cruz Biotechnology | This compound | For Research Use | - | OV(OCH(CH₃)₂)₃ | 5588-84-1 |

Physical and Chemical Properties:

| Property | Value |

| Molecular Weight | 244.20 g/mol [1][2] |

| Density | ~1.035 g/mL at 25 °C |

| Boiling Point | 80-82 °C at 2 mmHg |

| Flash Point | 45 °C (113 °F) |

| Sensitivity | Moisture sensitive[1] |

Experimental Protocols

This compound is a valuable catalyst and precursor in various synthetic procedures. Below are representative experimental protocols.

Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols

This protocol is adapted from studies on vanadium-catalyzed asymmetric oxidations, a crucial transformation in the synthesis of chiral molecules for drug development.[3]

Objective: To synthesize a chiral epoxide from an allylic alcohol using a this compound-based catalyst.

Materials:

-

This compound (VO(O-iPr)₃)

-

Chiral hydroxamic acid ligand

-

Allylic alcohol

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Molecular sieves (4 Å)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral hydroxamic acid ligand (1.2 equivalents) in anhydrous dichloromethane.

-

Add this compound (1 equivalent) to the solution and stir at room temperature for 30-60 minutes to form the catalyst complex.

-

Add freshly activated 4 Å molecular sieves.

-

Cool the mixture to the desired reaction temperature (e.g., 0 °C or -20 °C).

-

Slowly add the allylic alcohol (1 equivalent) to the reaction mixture.

-

Add tert-butyl hydroperoxide (1.1 equivalents) dropwise over a period of 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Synthesis of Vanadium Oxide Thin Films by Chemical Vapor Deposition (CVD)

Vanadium oxides derived from this compound have applications in biosensors and drug delivery systems.[4]

Objective: To deposit a thin film of vanadium oxide on a substrate using CVD.

Materials:

-

This compound as the precursor

-

A CVD reactor with a temperature-controlled substrate holder and precursor delivery system

-

Substrate (e.g., silicon wafer, glass slide)

-

Carrier gas (e.g., argon or nitrogen)

-

Oxidizing agent (e.g., oxygen or water vapor)

Procedure:

-

Clean the substrate thoroughly to remove any organic and inorganic contaminants.

-

Place the substrate in the CVD reactor chamber.

-

Heat the substrate to the desired deposition temperature (typically between 300-600 °C).

-

Heat the this compound precursor in a bubbler to a temperature that ensures a stable vapor pressure.

-

Introduce the precursor vapor into the reactor chamber using the carrier gas.

-

Simultaneously introduce the oxidizing agent into the chamber.

-

The precursor and oxidant react on the hot substrate surface, leading to the formation of a vanadium oxide film.

-

Control the film thickness by adjusting the deposition time, precursor flow rate, and substrate temperature.

-

After deposition, cool the reactor to room temperature under a continuous flow of the carrier gas.

-

Remove the coated substrate for characterization.

Role in Cellular Signaling Pathways

Vanadium compounds have been shown to modulate various cellular signaling pathways, which is of significant interest in drug development, particularly in cancer research and metabolic diseases.[5] While research often focuses on various vanadium forms, this compound can serve as a precursor to biologically active vanadium species.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Dysregulation of this pathway is common in many cancers. Vanadium compounds have been shown to influence this pathway, potentially leading to cell cycle arrest and apoptosis in cancer cells.[7]

Caption: Vanadium compounds can modulate the MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation, immune response, and cell survival.[8] Vanadium compounds can activate the NF-κB pathway, which can have pro- or anti-apoptotic effects depending on the cellular context.[9]

Caption: Vanadium compounds can activate the canonical NF-κB signaling pathway.

Conclusion

High-purity this compound is a critical reagent for researchers and professionals in drug development and materials science. Its utility as a catalyst for creating complex organic molecules and as a precursor for functional materials underscores its importance. Understanding its properties, handling its reactivity, and harnessing its catalytic potential can pave the way for significant advancements in these fields. The modulation of key cellular signaling pathways by vanadium compounds further highlights the potential for the development of novel therapeutics. As research continues, the applications of this compound are expected to expand, solidifying its role as a key enabler of innovation.

References

- 1. This compound | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]

- 2. scbt.com [scbt.com]

- 3. A Comparative Study of C2-Symmetric and C1-Symmetric Hydroxamic Acids in Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ProChem, Inc. Vanadium (V) Triisopropoxide Oxide - High-Purity Precursor for Catalysts [prochemonline.com]

- 5. Vanadium in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Synonyms for Vanadium(V) oxytriisopropoxide (e.g., VTIP)

An In-depth Technical Guide to the Synonyms and Chemical Identifiers of Vanadium(V) Oxytriisopropoxide (VTIP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synonyms, chemical identifiers, and key properties of this compound, commonly abbreviated as VTIP. Accurate identification of chemical compounds is critical in research, development, and manufacturing to ensure clarity, safety, and reproducibility of experimental protocols.

Introduction to this compound

This compound is an organovanadium compound widely utilized as a precursor in the synthesis of vanadium oxides and other vanadium-based materials.[1][2] Its application is prevalent in catalysis, materials science, and chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques for creating thin films.[2] The compound is recognized for its high reactivity and sensitivity to air and moisture, necessitating careful handling and storage under inert conditions.[1]

Synonyms and Chemical Nomenclature

The compound is known by a variety of names across different chemical suppliers, databases, and publications. This can often lead to confusion, making a comprehensive list of synonyms essential for researchers. The following table summarizes the most common synonyms and identifiers for this compound.

| Identifier Type | Identifier | Source(s) |

| Common Abbreviation | VTIP | [1][2][3][4][5] |

| Systematic Names | This compound | [1][3][4][6] |

| Triisopropoxyvanadium(V) oxide | [1][3][4][5] | |

| Vanadium(V) trisisopropoxide oxide | [1][3][4] | |

| Oxotri(isopropoxo)vanadium | [1] | |

| Oxotris(propan-2-olato)vanadium | [1][5][6] | |

| Vanadic acid (H3VO4) tris(1-methylethyl) ester | [5] | |

| Vanadium, oxotris(2-propanolato)-, (T-4)- | [5] | |

| Other Names | Vanadyl (V) Isopropoxide | [2] |

| Vanadyl Isopropylate | [2] | |

| Tri-iso-propylvanadate | [2] | |

| Isopropylorthovanadate | [2] | |

| CAS Number | 5588-84-1 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₉H₂₁O₄V or OV(OCH(CH₃)₂)₃ or VO(OC₃H₇)₃ | [1][2][3][7] |

| Molecular Weight | 244.20 g/mol | [2][3] |

| EC Number | 226-997-4 | [1] |

| MDL Number | MFCD00015017 | [1][7] |

Chemical Properties and Structure

This compound is a colorless to yellow-green or gold liquid.[1][2] In its molecular structure, the vanadium atom is in the +5 oxidation state, bonded to one oxo group and three isopropoxide ligands.[1] This coordination forms a stable complex that is a versatile precursor for various applications.

Logical Relationship of Synonyms

The various synonyms for this compound arise from different chemical naming conventions (e.g., IUPAC vs. common names) and historical usage in the chemical industry. The following diagram illustrates the relationship between the primary name and its various synonyms.

Caption: Relationship between the primary name and its common synonyms.

Conclusion

A thorough understanding of the various synonyms and chemical identifiers for this compound is paramount for researchers and professionals in the chemical and pharmaceutical sciences. This guide provides a consolidated reference to aid in the accurate identification and safe handling of this important chemical compound. The consistent use of the CAS number 5588-84-1 is recommended to avoid ambiguity with other chemical substances.

References

- 1. This compound | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]

- 2. ProChem, Inc. Vanadium (V) Triisopropoxide Oxide - High-Purity Precursor for Catalysts [prochemonline.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Vanadium(V) triisopropoxide oxide - Hazardous Agents | Haz-Map [haz-map.com]

- 6. Vanadium(V) triisopropoxide oxide | C9H24O4V | CID 79702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. strem.com [strem.com]

Vanadium oxidation state in oxytriisopropoxide complex

An In-Depth Technical Guide to Vanadium(V) Oxytriisopropoxide: Oxidation State, Structure, and Reactivity

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant organometallic compound utilized in a variety of synthetic applications. The central focus of this document is the characterization of the vanadium metal center's +5 oxidation state. This guide details the compound's physicochemical properties, experimental protocols for its synthesis and characterization, and explores its catalytic role in key organic transformations.

The Vanadium(V) Oxidation State

Vanadium is a transition metal known for its ability to exist in multiple stable oxidation states, including +2, +3, +4, and +5, each imparting distinct chemical properties and colors in solution. In the Vanadium oxytriisopropoxide complex, with the chemical formula VO(O-i-Pr)₃, the vanadium atom is in its highest and most common oxidation state, +5.[1][2][3]

The determination of the +5 oxidation state is based on the coordination of the vanadium center. It is bonded to one oxo ligand (O²⁻) and three isopropoxide ligands (⁻OCH(CH₃)₂). The isopropoxide groups are considered to have a -1 charge each, and the oxo ligand has a -2 charge. To maintain a neutral charge for the entire complex, the vanadium metal center must possess a +5 charge.

This V(V) state corresponds to a d⁰ electronic configuration, rendering the complex diamagnetic, meaning it does not exhibit magnetic properties in the absence of an external magnetic field. This high oxidation state makes this compound an effective oxidizing agent and a versatile precursor for the synthesis of various vanadium-based materials and catalysts.[2][3]

Physicochemical and Structural Properties

This compound is a colorless to yellow volatile liquid that is sensitive to moisture and air.[2][3] Its key properties are summarized in the table below.

General Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₂₁O₄V | [3] |

| Molecular Weight | 244.20 g/mol | [4] |

| Synonyms | Triisopropoxyvanadium(V) oxide, VTIP, Vanadyl isopropoxide | [3][4] |

| CAS Number | 5588-84-1 | [4] |

| Appearance | Colorless to yellow-green or gold liquid | [2][3] |

| Density | ~1.035 g/mL at 25 °C | |

| Boiling Point | 80-82 °C at 2 mmHg | |

| Flash Point | 45 °C | [5] |

| Solubility | Miscible with toluene, hexane (B92381), and isopropanol (B130326) |

Structural Parameters

| Parameter | Description | Value (for VO(OCH₃)₃) | Reference |

| V=O Bond Length | Terminal vanadyl bond | 1.54 Å | [6] |

| V-O (bridging) | Bond to bridging methoxide (B1231860) oxygen | 2.01 Å, 2.37 Å | [6] |

| V-O (terminal) | Bond to terminal methoxide oxygen | 1.76 Å | [6] |

| Coordination Geometry | Geometry around each Vanadium | Distorted Octahedral | [6] |

Note: The structural data presented is for the dimeric methyl analogue, [V₂O₂(OCH₃)₆], and should be considered an approximation for the isopropoxide complex which is typically monomeric in solution.

Experimental Protocols

Synthesis of this compound

The complex is typically prepared via the alcoholysis of vanadyl trichloride (B1173362) (VOCl₃) with isopropanol. This reaction must be conducted under anhydrous and inert conditions due to the high sensitivity of the reactants and products to moisture.

Materials:

-

Vanadyl trichloride (VOCl₃)

-

Anhydrous isopropanol

-

Anhydrous non-polar solvent (e.g., hexane or toluene)

-

Anhydrous ammonia (B1221849) (gas) or a non-nucleophilic base (e.g., pyridine)

-

Schlenk line apparatus or glovebox

-

Dry glassware

Procedure:

-

Assemble the reaction apparatus (e.g., a three-neck flask with a dropping funnel and condenser) under an inert atmosphere (Nitrogen or Argon) using a Schlenk line.

-

Dissolve vanadyl trichloride in a minimal amount of the anhydrous non-polar solvent and cool the solution in an ice bath (0 °C).

-

Slowly add a solution of at least 3 equivalents of anhydrous isopropanol in the same solvent via the dropping funnel with vigorous stirring.

-

During the addition, HCl gas is evolved. To neutralize the HCl and drive the reaction to completion, a stream of anhydrous ammonia gas can be bubbled through the solution, or a stoichiometric amount of a non-nucleophilic base can be added. This will precipitate ammonium (B1175870) chloride (NH₄Cl).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Filter the mixture under inert atmosphere to remove the precipitated salt (e.g., NH₄Cl).

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield this compound as a yellow liquid.

Characterization Methods

The identity and purity of the synthesized complex can be confirmed using several spectroscopic techniques.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show signals corresponding to the isopropoxide ligands. A septet for the methine proton (CH) and a doublet for the methyl protons (CH₃) would be characteristic.

-

¹³C NMR: Signals for the two distinct carbon environments in the isopropoxide ligand.

-

⁵¹V NMR: A sharp signal characteristic of a diamagnetic V(V) species. The chemical shift provides information about the coordination environment of the vanadium center.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: A strong absorption band is expected in the region of 950-1050 cm⁻¹, which is characteristic of the V=O (vanadyl) double bond stretch. Other bands corresponding to C-O and C-H vibrations of the isopropoxide ligands will also be present.[7]

-

Raman Spectroscopy: The V=O stretch is also Raman active and typically appears as a strong, sharp peak, corroborating the FT-IR data.[7]

Application Protocol: Sol-Gel Synthesis of Vanadium Oxide

This compound is a common precursor for the synthesis of vanadium oxides (e.g., V₂O₅) via a sol-gel process.[8][9]

Procedure:

-

Prepare a solution of this compound in a suitable anhydrous alcohol, such as isopropanol or ethanol.

-

In a separate vessel, prepare a solution of water in the same alcohol. The molar ratio of water to the vanadium precursor is a critical parameter that influences the structure of the final product.

-

Slowly add the water/alcohol solution to the vanadium precursor solution under vigorous stirring.

-

Hydrolysis and condensation reactions will commence, leading to the formation of a gel. The gelation time can vary from minutes to hours depending on the concentration, temperature, and water-to-alkoxide ratio.

-

The resulting gel can be aged for a specific period.

-

The aged gel is then dried to remove the solvent, which may be done at room temperature or in an oven at a controlled temperature.

-